molecular formula C21H18N2O4 B11985448 2-(biphenyl-4-yloxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

2-(biphenyl-4-yloxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11985448
M. Wt: 362.4 g/mol
InChI Key: QGZOMLNWHHDJIZ-LPYMAVHISA-N
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Description

2-(biphenyl-4-yloxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a biphenyl group, an acetohydrazide moiety, and a dihydroxyphenylmethylidene group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of Biphenyl-4-yloxyacetohydrazide: This intermediate is synthesized by reacting biphenyl-4-ol with chloroacetohydrazide under basic conditions.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2,4-dihydroxybenzaldehyde in the presence of an acid catalyst to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-4-yloxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles can be used, and reactions are often conducted in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

2-(biphenyl-4-yloxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The biphenyl and dihydroxyphenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(biphenyl-4-yloxy)acetohydrazide
  • 2-(biphenyl-4-yloxy)ethanol
  • 2-(biphenyl-4-yloxy)acetic acid

Uniqueness

2-(biphenyl-4-yloxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of both the biphenyl and dihydroxyphenyl groups, which enhance its chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C21H18N2O4/c24-18-9-6-17(20(25)12-18)13-22-23-21(26)14-27-19-10-7-16(8-11-19)15-4-2-1-3-5-15/h1-13,24-25H,14H2,(H,23,26)/b22-13+

InChI Key

QGZOMLNWHHDJIZ-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=C(C=C(C=C3)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN=CC3=C(C=C(C=C3)O)O

Origin of Product

United States

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